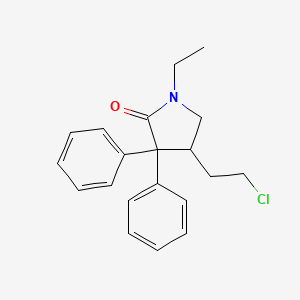
4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cloroethyl)-1-ethyl-3,3-difenilpirrolidin-2-ona es un compuesto orgánico sintético con una estructura compleja. Se caracteriza por la presencia de un anillo de pirrolidinona sustituido con un grupo 2-cloroetil, un grupo etil y dos grupos fenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(2-Cloroethyl)-1-ethyl-3,3-difenilpirrolidin-2-ona típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la alquilación de un precursor de pirrolidinona con cloruro de 2-cloroetil en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un disolvente aprótico como la dimetilformamida (DMF) a temperaturas elevadas para facilitar la reacción de sustitución.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de reactores de flujo continuo para garantizar condiciones de reacción consistentes y la implementación de técnicas de purificación como la recristalización o la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(2-Cloroethyl)-1-ethyl-3,3-difenilpirrolidin-2-ona puede sufrir diversas reacciones químicas, que incluyen:
Sustitución Nucleofílica: El grupo cloroetil puede ser sustituido por nucleófilos como aminas o tioles.
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales como hidroxilo o carbonilo.
Reducción: Las reacciones de reducción se pueden usar para modificar el anillo de pirrolidinona o los grupos fenilo.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Reactivos como azida de sodio o tiolato de potasio en disolventes apróticos polares.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Principales Productos Formados
Sustitución Nucleofílica: Formación de pirrolidinonas sustituidas.
Oxidación: Formación de derivados hidroxilados o carbonilados.
Reducción: Formación de derivados de pirrolidinona reducidos.
Aplicaciones Científicas De Investigación
4-(2-Cloroethyl)-1-ethyl-3,3-difenilpirrolidin-2-ona tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se investiga su potencial como farmacóforo en el diseño de fármacos, particularmente por su capacidad para interactuar con objetivos biológicos.
Ciencia de Materiales: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades específicas.
Estudios Biológicos: Se utiliza en estudios para comprender su interacción con enzimas y receptores, proporcionando información sobre su actividad biológica.
Aplicaciones Industriales: El compuesto se explora por su posible uso en la síntesis de otras moléculas orgánicas complejas.
Mecanismo De Acción
El mecanismo de acción de 4-(2-Cloroethyl)-1-ethyl-3,3-difenilpirrolidin-2-ona implica su interacción con objetivos moleculares como enzimas o receptores. El grupo cloroetil puede formar enlaces covalentes con sitios nucleofílicos en proteínas, lo que lleva a la inhibición de la actividad enzimática o la modulación de la función del receptor. Esta interacción puede desencadenar una cascada de eventos bioquímicos, afectando en última instancia los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
4-(2-Cloroethyl)morfolina: Similar en estructura pero con un anillo de morfolina en lugar de un anillo de pirrolidinona.
Clorambucil: Un agente alquilante de mostaza nitrogenada utilizado en quimioterapia, que presenta un grupo bis(2-cloroethyl)amina.
Semustina: Otro agente alquilante con un grupo 2-cloroetil, utilizado en el tratamiento del cáncer.
Unicidad
4-(2-Cloroethyl)-1-ethyl-3,3-difenilpirrolidin-2-ona es única debido a su patrón de sustitución específico en el anillo de pirrolidinona, lo que le confiere propiedades químicas y biológicas distintas.
Propiedades
IUPAC Name |
4-(2-chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO/c1-2-22-15-18(13-14-21)20(19(22)23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHJLYKXXFVIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11775155.png)

![2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11775172.png)

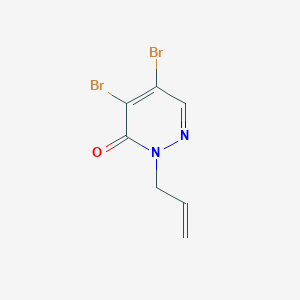
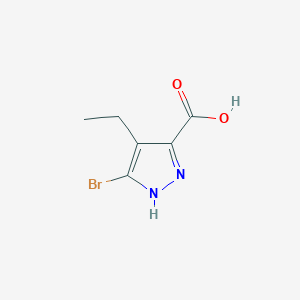
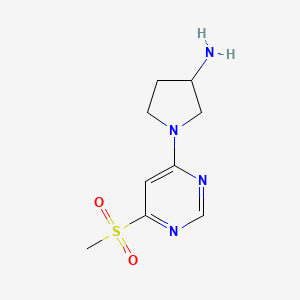
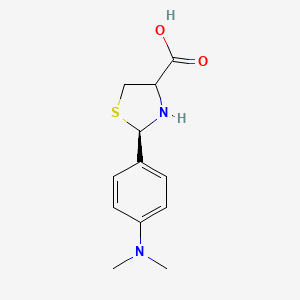
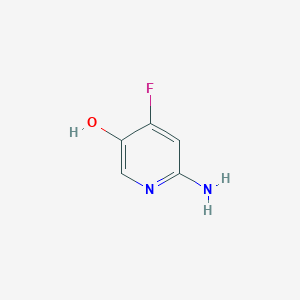
![2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione](/img/structure/B11775230.png)


![Ethyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B11775237.png)
![1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11775244.png)
